2-Phenylethylamine hydrochloride

Neuroscience Receptor Pharmacology Structure-Activity Relationship

2-Phenylethylamine hydrochloride (CAS 156-28-5) is the preferred probe for dissecting TAAR-mediated neuromodulatory effects without serotonergic confound (5-HT2A Ki=16,800 nM). Its low-intensity, short-duration hyperactivity profile—distinct from dopamine and amphetamine—enables subtle behavioral pharmacology readouts. The stable HCl salt form, verified at ≥98% purity by HPLC, ensures batch-to-batch reproducibility. Validated as a MAO-B substrate standard for LC-MS/MS assay development and in vitro enzyme activity studies. Physicochemical properties (DMSO solubility 31 mg/mL; LogP ~1.46) streamline preclinical formulation and dosing solution preparation. An essential, well-characterized reference compound for rigorous, reproducible CNS research.

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 156-28-5
Cat. No. B085626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethylamine hydrochloride
CAS156-28-5
Synonyms2-phenethylamine
2-phenylethylamine
2-phenylethylammonium chloride
beta-phenethylamine
beta-phenylethylamine
diphenethylamine sulfate
phenethylamine
phenethylamine conjugate acid
phenethylamine hydrobromide
phenethylamine hydrochloride
phenethylamine mesylate
phenethylamine perchlorate
phenethylamine sulfate
phenethylamine sulfate (2:1)
phenethylamine tosylate
phenethylamine, 15N-labeled cpd
phenethylamine, beta-(14)C-labeled cpd
phenethylamine, monolithium salt
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN.Cl
InChIInChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
InChIKeySKHIBNDAFWIOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethylamine Hydrochloride (CAS 156-28-5): A Standardized Trace Amine for Neuroscience and Analytical Research


2-Phenylethylamine hydrochloride (CAS 156-28-5) is the hydrochloride salt of 2-phenylethylamine (PEA), a naturally occurring trace amine that acts as a neuromodulator in the central nervous system [1]. It is structurally related to the catecholamine neurotransmitters dopamine and norepinephrine, and serves as the parent compound of the amphetamine class [2]. The hydrochloride salt form is preferred for research applications due to its enhanced stability, high aqueous solubility, and well-defined crystallinity, which facilitate precise formulation and reproducible experimental outcomes .

Why 2-Phenylethylamine Hydrochloride (CAS 156-28-5) Cannot Be Casually Substituted by Dopamine or Tyramine Salts


Despite their structural similarities as endogenous amines, 2-phenylethylamine (PEA), dopamine, and tyramine exhibit distinct pharmacological profiles and physicochemical properties that preclude their interchangeability in experimental systems. For example, PEA displays a markedly lower binding affinity for the 5-HT2A receptor compared to many of its derivatives [1], and it induces a low-intensity hyperactivity response in behavioral models, whereas dopamine and tyramine produce robust hyperactivity at equivalent doses [2]. Furthermore, PEA's lipophilicity and metabolic stability differ significantly from its hydroxylated analogs, directly impacting its bioavailability and distribution in both in vitro and in vivo studies [3]. The evidence detailed in the following section underscores that selecting the correct amine for a given application is critical for data reproducibility and accurate interpretation of results.

Quantitative Differentiation of 2-Phenylethylamine Hydrochloride (CAS 156-28-5) from Key Analogs


Receptor Binding Profile: Low 5-HT2A Affinity Distinguishes PEA from Substituted Phenethylamines

In radioligand binding assays using [3H]ketanserin on stably transfected NIH3T3 cells, 2-phenylethylamine (PEA) demonstrates a binding affinity (Ki) of 16,800 nM for the 5-HT2A receptor [1]. This affinity is substantially lower than that of many substituted phenethylamines, which typically exhibit Ki values in the nanomolar to low micromolar range, indicating that the unsubstituted PEA core is a weak binder of this receptor. This low affinity is a key differentiating factor when designing experiments focused on selective trace amine-associated receptor (TAAR) activation versus off-target serotonergic effects.

Neuroscience Receptor Pharmacology Structure-Activity Relationship

Behavioral Pharmacology: PEA Induces Low-Intensity Hyperactivity Versus Marked Hyperactivity from Dopamine and Tyramine

In a rat model of nucleus accumbens hyperactivity, bilateral injection of 2-phenylethylamine (PEA) produced a low-intensity hyperactivity response [1]. In contrast, introduction of hydroxyl groups to the phenyl ring, as seen in m-tyramine, p-tyramine, and dopamine, each caused marked hyperactivity across a dosage range of 0.4–25 μg [1]. This demonstrates a clear functional divergence based on minimal structural modification, with the unsubstituted PEA being significantly less potent in this behavioral assay.

Behavioral Neuroscience Psychopharmacology In Vivo Pharmacology

Behavioral Pharmacology: Differential Anorectic Potency and Duration Compared to Amphetamine

In a test of anorexia in non-deprived male rats, β-phenylethylamine (PEA) produced a dose-related reduction in food intake over the first 15 minutes, with a significant anorectic effect observed at 10 and 30 mg/kg (i.p.) [1]. However, the effect of PEA was short-lived, and the reduction in consumption over the full 30-minute period was considerably attenuated [1]. In the same experimental paradigm, d-amphetamine produced a more potent and longer-lasting anorectic effect, with a significant reduction in 30-minute intake at a much lower dose of 0.3 mg/kg (i.p.) [1]. This indicates that while PEA shares anorectic properties with amphetamine, it is approximately 33-fold less potent and has a shorter duration of action.

Appetite Regulation Behavioral Pharmacology Dose-Response

Analytical Chemistry: Quantifiable Purity and Assay Consistency for Reproducible Research

Commercial preparations of 2-Phenylethylamine hydrochloride are routinely characterized with a minimum purity specification of ≥98.0% as determined by HPLC (area%) and non-aqueous titration . This high level of purity, verified by multiple orthogonal analytical methods, ensures minimal batch-to-batch variability and low levels of impurities that could confound sensitive biological or chemical assays. The availability of a Certified Reference Material (TraceCERT®) further supports its use in quantitative analytical applications requiring traceable standards .

Analytical Chemistry Quality Control HPLC

Physicochemical Properties: High Aqueous Solubility and Defined Partition Coefficient (LogP)

2-Phenylethylamine hydrochloride exhibits high solubility in water and common polar organic solvents. For example, its solubility in DMSO is reported as 31 mg/mL (~196.65 mM) at 25°C . The estimated LogP for the hydrochloride salt is 1.458, while the free base has a reported LogP of 1.46 . This moderate lipophilicity, combined with excellent aqueous solubility in salt form, provides a balanced profile for both in vitro and in vivo dosing. The compound's pKa is 9.84, indicating it exists predominantly in its ionized form at physiological pH, which influences its membrane permeability and distribution [1].

Formulation Science Physicochemical Profiling Preformulation

Metabolic Stability: PEA as a Selective Substrate for Monoamine Oxidase B (MAO-B)

2-Phenylethylamine (PEA) is a well-characterized and selective substrate for monoamine oxidase B (MAO-B). Studies using Maob knockout mice demonstrate that PEA levels are markedly elevated in the paraventricular thalamic nucleus (PVT) of KO mice compared to wild-type controls, confirming its specific degradation by this enzyme isoform [1]. In contrast, other trace amines like dopamine and noradrenaline are primarily metabolized by MAO-A, or are substrates for both isoforms. This metabolic selectivity is a defining feature of PEA, allowing it to be used as a probe to dissect MAO-B function and to differentiate it from other amines with broader metabolic pathways.

Neurochemistry Metabolism Enzymology

Optimal Applications for 2-Phenylethylamine Hydrochloride (CAS 156-28-5) Based on Quantifiable Differentiation


Selective Investigation of Trace Amine-Associated Receptor (TAAR) Signaling

Given its low affinity for the 5-HT2A receptor (Ki = 16,800 nM) as documented in Section 3 [1], 2-Phenylethylamine hydrochloride is an ideal probe for studying TAAR-mediated effects without confounding serotonergic activity. This makes it a preferred tool over many substituted phenethylamines for dissecting the specific roles of TAARs in neurological and behavioral studies. Researchers can use the high-purity, HPLC-verified material (≥98.0%) to ensure that observed effects are attributable to PEA and not impurities with off-target activity.

Behavioral Pharmacology Studies Requiring a Low-Intensity Trace Amine Stimulus

The established behavioral profile of 2-phenylethylamine, characterized by low-intensity hyperactivity and short-duration anorectic effects compared to dopamine and amphetamine (Section 3) [2][3], positions it as a valuable reference compound for behavioral pharmacology. It is particularly useful for modeling subtle neuromodulatory effects and for use in studies where the robust, long-lasting effects of amphetamine or the marked hyperactivity induced by dopamine would obscure more nuanced behavioral readouts.

Analytical Chemistry and Bioanalysis: Development of MAO-B Activity Assays

The specific metabolism of 2-phenylethylamine by monoamine oxidase B (MAO-B), confirmed by its marked accumulation in Maob knockout mice (Section 3) [4], underpins its use as a standard substrate for in vitro MAO-B activity assays and for the development of LC-MS/MS methods to measure MAO-B activity in biological samples. The availability of a certified reference material (TraceCERT®) and its well-defined physicochemical properties (e.g., DMSO solubility: 31 mg/mL) facilitate the development and validation of robust, quantitative analytical methods.

Formulation and Preclinical Development: A Soluble and Well-Characterized Salt

The hydrochloride salt form of 2-phenylethylamine offers a combination of high aqueous solubility and moderate lipophilicity (LogP ~1.46) that is advantageous for preclinical formulation development . Its well-characterized purity profile (≥98.0% by HPLC) and stability data simplify the preparation of dosing solutions and ensure batch-to-batch consistency, which is critical for reproducible in vivo pharmacokinetic and pharmacodynamic studies.

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